5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the difluoromethylation of heterocycles via a radical process . This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients .
Chemical Reactions Analysis
5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The difluoromethyl group is known to enhance the biological activity of compounds, making them more effective as drugs .
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. Pyrido[2,3-d]pyrimidines are known to inhibit various enzymes and receptors, which can lead to their use as anticancer agents . The compound’s difluoromethyl group enhances its binding affinity to these targets, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidines, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives . These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities. The presence of the difluoromethyl group in 5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C21H15F2N3OS |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-(2-methylphenyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H15F2N3OS/c1-12-7-5-6-10-16(12)26-19-17(20(27)25-21(26)28)14(18(22)23)11-15(24-19)13-8-3-2-4-9-13/h2-11,18H,1H3,(H,25,27,28) |
InChI Key |
YOBIEHGHZTVPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)F)C(=O)NC2=S |
Origin of Product |
United States |
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